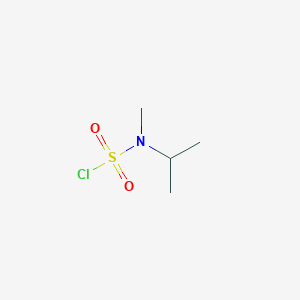
Isopropyl(methyl)sulfamoyl chloride
Número de catálogo B3120361
Peso molecular: 171.65 g/mol
Clave InChI: GAOQGZLCQBFHCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US07232926B2
Procedure details


63.2 g (0.41 mol) of sulfur trioxide as a 52% solution in 1,2-dichloroethane were added with stirring at from 0 to 5° C. within 15 min to a solution of 70.0 g (0.752 mol) of α-picoline in 250 ml of 1,2-dichloroethane, followed by washing with 50 ml of 1,2-dichloroethane and stirring for 15 min until the temperature rose to 25° C. 26.3 g (0.342 mol) of 95% pure N-methyl-N-[1-methylethyl]amine were then added within 15 min with stirring at from 20 to 35° C., followed by washing with 50 ml of 1,2-dichloroethane and stirring at 55° C. for 15 min. After cooling to 20° C., 42.7 g (0.205 mol) of phosphorus pentachloride were added with stirring at from 20 to 32° C. within 15 min with external cooling, followed by washing with 150 ml of 1,2-dichloroethane. After stirring at 70° C. for 2 h, the reaction mixture was concentrated under reduced pressure and distilled via a Normag column head having a 10 cm column. 35 g (59.6% of theory) of the title compound having a boiling point of 110-115° C./30 mbar were obtained. Refractive index nD23=1.4620.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[S:1](=[O:4])(=O)=[O:2].[N:5]1[CH:10]=CC=[CH:7][C:6]=1[CH3:11].CNC(C)C.P(Cl)(Cl)(Cl)(Cl)[Cl:18]>ClCCCl>[CH3:10][N:5]([CH:6]([CH3:11])[CH3:7])[S:1]([Cl:18])(=[O:4])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.2 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)=O
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Two
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
26.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CNC(C)C
|
Step Four
|
Name
|
|
|
Quantity
|
42.7 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
20 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring for 15 min until the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
by washing with 50 ml of 1,2-dichloroethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 25° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at from 20 to 35° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with 50 ml of 1,2-dichloroethane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring at 55° C. for 15 min
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at from 20 to 32° C. within 15 min with external cooling
|
|
Duration
|
15 min
|
WASH
|
Type
|
WASH
|
|
Details
|
by washing with 150 ml of 1,2-dichloroethane
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring at 70° C. for 2 h
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilled via a Normag column head
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(S(=O)(=O)Cl)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
